

An In-depth Technical Guide to Ivermectin B1a Monosaccharide (CAS: 71837-27-9)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin B1a monosaccharide (CAS 71837-27-9) is a semi-synthetic derivative of the potent antiparasitic agent, Ivermectin B1a. Produced through the selective hydrolysis of the terminal disaccharide unit of ivermectin, this monosaccharide analogue exhibits a distinct biological profile. While retaining potent inhibitory effects against the larval development of parasitic nematodes, notably Haemonchus contortus, it is devoid of the characteristic paralytic activity associated with its parent compound, ivermectin.[1][2][3][4] This unique characteristic makes it a valuable tool in parasitology research, particularly as a sensitive probe for investigating ivermectin resistance mechanisms.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and experimental protocols related to Ivermectin B1a monosaccharide.

Physicochemical Properties

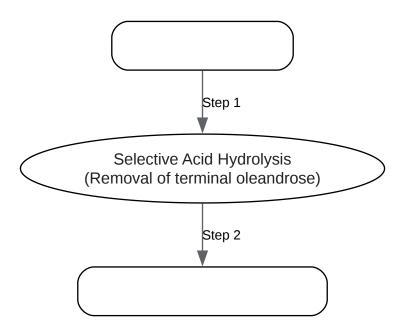
Ivermectin B1a monosaccharide is a white solid with the molecular formula C₄₁H₆₂O₁₁.[1] Key quantitative data for this compound are summarized in the table below.



Property	Value	References
CAS Number	71837-27-9	[1][2][5][6][7]
Molecular Formula	C41H62O11	[1][2][5][7]
Molecular Weight	730.9 g/mol	[1][2]
Purity	>95% (by HPLC)	[1][3]
Appearance	White solid	[1]
Solubility	Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.	[1][3]
Storage	-20°C	[1][2][3]

Synthesis and Structure

Ivermectin B1a monosaccharide is a semi-synthetic compound derived from Ivermectin B1a. The synthesis involves the selective acid hydrolysis of the terminal oleandrose sugar from the disaccharide chain at the C-13 position of the ivermectin macrocyclic lactone core.



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Caption: Synthetic pathway from Ivermectin B1a to its monosaccharide derivative.

Biological Activity and Mechanism of Action

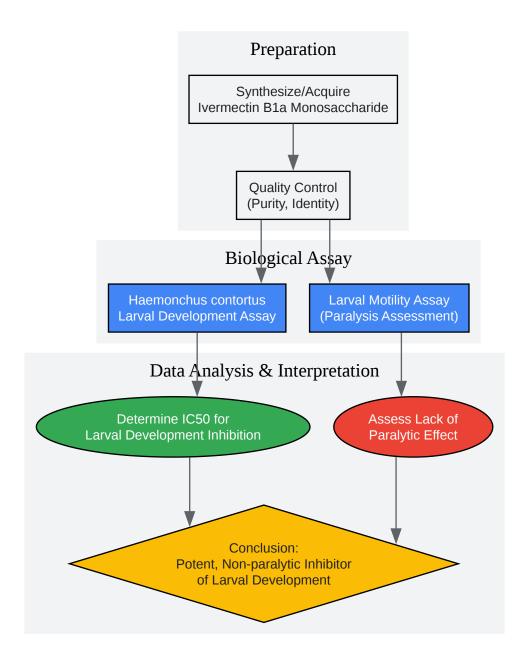
The primary biological activity of **Ivermectin B1a monosaccharide** is the potent inhibition of nematode larval development.[1][2][3] A key study demonstrated that it is fully effective at a concentration of 0.001 μ g/mL in a Haemonchus contortus larval development assay, a potency similar to its parent compound, ivermectin, in this specific assay.[6]

A crucial distinction is that the monosaccharide derivative does not induce the paralytic effects seen with ivermectin.[1][2][3] Ivermectin's paralytic action is primarily mediated through its high-affinity binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates, leading to hyperpolarization and paralysis. The absence of the terminal sugar moiety in the monosaccharide derivative appears to abrogate this specific interaction, while preserving the ability to interfere with developmental processes in nematode larvae.

The precise signaling pathway through which **Ivermectin B1a monosaccharide** inhibits larval development has not been fully elucidated in the current scientific literature. It is hypothesized that its mechanism is distinct from the ion channel modulation of ivermectin. Nematode development is regulated by complex signaling pathways, including insulin/IGF-1 signaling, TGF-β signaling, and nuclear hormone receptor pathways, which control the transition between larval stages.[6][8] It is plausible that the monosaccharide derivative interacts with components of these developmental pathways, but further research is required to confirm the specific molecular targets.

Due to the lack of a defined signaling pathway, a logical workflow for the experimental characterization of **Ivermectin B1a monosaccharide**'s activity is presented below.





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Caption: Experimental workflow for characterizing the biological activity of **Ivermectin B1a** monosaccharide.

Experimental Protocols Synthesis of Ivermectin B1a Monosaccharide

The preparation of **Ivermectin B1a monosaccharide** is achieved through the selective hydrolysis of the 2,6-dideoxy-3-O-methyl- α -L-arabino-hexopyranosyl moiety from the



corresponding disaccharide of Ivermectin B1a. A general procedure is as follows:

- Dissolution: Dissolve Ivermectin B1a in a suitable solvent mixture, such as dioxane and water.
- Acidification: Add a dilute acid catalyst (e.g., 1% sulfuric acid). The concentration of the acid is critical to ensure selective hydrolysis of the terminal sugar without degrading the aglycone.
- Reaction: Stir the mixture at room temperature for a specified period (e.g., 18-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Neutralization and Extraction: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield Ivermectin B1a monosaccharide.

Haemonchus contortus Larval Development Assay

This protocol is adapted from methodologies described for assessing anthelmintic resistance and activity.

- Egg Recovery: Collect feces from a sheep infected with a susceptible strain of Haemonchus contortus. Recover the nematode eggs from the feces by suspension in a saturated salt solution and subsequent sieving.
- Assay Preparation: Prepare a 96-well microtiter plate. Add a small amount of a nutritive medium (e.g., yeast extract) to each well.
- Compound Dilution: Prepare serial dilutions of Ivermectin B1a monosaccharide in a suitable solvent (e.g., DMSO) and add to the wells. Include appropriate solvent controls and a positive control (e.g., ivermectin).
- Egg Inoculation: Add a suspension of the recovered H. contortus eggs (approximately 50-80 eggs per well) to each well.



- Incubation: Seal the plates and incubate at 27°C for 6-7 days to allow for the hatching of eggs and development of larvae to the third larval stage (L3) in the control wells.
- Development Assessment: After the incubation period, add a killing agent (e.g., Lugol's iodine) to each well to stop larval development.
- Quantification: Using an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.
- Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each concentration of the test compound compared to the solvent control. Determine the IC₅₀ value (the concentration that inhibits 50% of larval development).

Conclusion

Ivermectin B1a monosaccharide is a valuable research compound that decouples the larval development inhibitory effects of avermectins from their paralytic effects. Its consistent potency in inhibiting larval development, combined with its lack of activity on glutamate-gated chloride channels, suggests a distinct mechanism of action that warrants further investigation. The experimental protocols provided herein offer a framework for the synthesis and biological characterization of this compound, which will continue to be an important tool for research into nematode biology and the mechanisms of anthelmintic resistance.

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